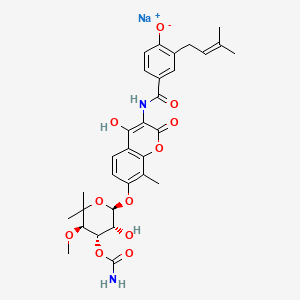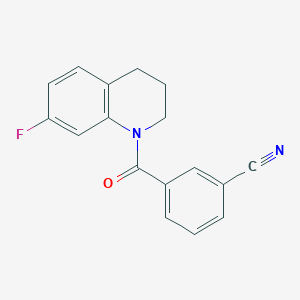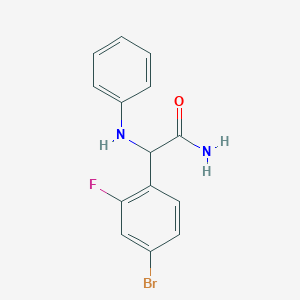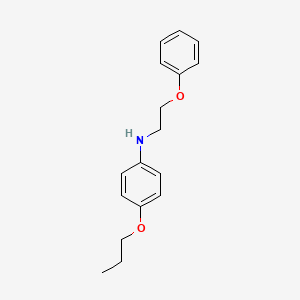
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone, also known as DPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPE is a quinoline derivative that has a unique chemical structure, which makes it an attractive compound for biomedical and pharmacological studies.
作用机制
The exact mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including protein kinases and topoisomerases, which are involved in cell growth and proliferation. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation. This compound has also been shown to have neuroprotective effects, including the ability to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has several advantages for lab experiments, including its unique chemical structure, which makes it an attractive compound for biomedical and pharmacological studies. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to further elucidate its mechanism of action and explore its potential as a modulator of gene expression. Additionally, research could focus on developing new methods for synthesizing and purifying this compound, which could improve its utility as a research compound.
合成方法
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an indole or tryptophan derivative with an aldehyde or ketone. Another method involves the reduction of a quinoline derivative with sodium borohydride. The synthesis of this compound requires expertise in organic chemistry and careful purification to obtain high yields of pure compound.
科学研究应用
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been investigated for its potential use as a therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15(16-8-3-2-4-9-16)20-14-19(22)21-13-7-11-17-10-5-6-12-18(17)21/h2-6,8-10,12,15,20H,7,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNKDGJCJYOMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)


![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)



![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)

![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)